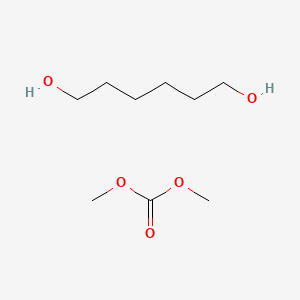

Dimethyl carbonate;hexane-1,6-diol

Description

Dimethyl carbonate (DMC, C₃H₆O₃) is a versatile, environmentally benign solvent and reagent. It is widely used in transesterification reactions to synthesize carbamates and polycarbonate diols (PCDLs). For example, DMC reacts with hexane-1,6-diamine under microwave irradiation to produce dimethylhexane-1,6-dicarbamate with yields up to 82% . Its role in green chemistry is highlighted in the synthesis of PCDLs using calcined MgAl hydrotalcites as catalysts, where DMC demonstrates efficient reactivity under optimized conditions .

Properties

CAS No. |

101325-00-2 |

|---|---|

Molecular Formula |

C9H20O5 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

dimethyl carbonate;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3 |

InChI Key |

MCQSEGPNPRDOCL-UHFFFAOYSA-N |

SMILES |

COC(=O)OC.C(CCCO)CCO |

Canonical SMILES |

COC(=O)OC.C(CCCO)CCO |

Other CAS No. |

101325-00-2 |

Origin of Product |

United States |

Preparation Methods

Oxidative Carbonylation of Methanol

One of the most prominent methods involves the oxidative carbonylation of methanol with carbon monoxide and oxygen in the presence of copper-based catalysts.

-

- Methanol reacts with carbon monoxide and oxygen, typically in molar ratios of alkanol:CO:O2 = 1:0.5-0.02:0.3-0.02.

- The reaction is conducted in a reaction distillation column where methanol and a copper salt melt flow counter-currently to a gas mixture of CO and O2.

- The residence time of gases in the liquid phase ranges from 0.5 to 500 seconds, adjustable by column design.

- The reaction produces DMC and water; water is removed continuously to drive the reaction forward.

- Methanol conversion ranges from 10 to 50%, and CO conversion from 10 to 80%.

- Oxygen is generally consumed completely.

- Unreacted methanol and CO are recycled to improve efficiency.

-

- Copper salts serve as catalysts, sometimes combined with chlorides of metals like Mg, Zn, thallium, indium, or gallium.

- Construction materials for reactors include corrosion-resistant stainless steel, enamelled steel, glass, graphite, or tantalum.

-

- The reaction distillation unit allows simultaneous reaction and separation.

- DMC can be withdrawn either at the top or bottom depending on operating conditions.

- The product mixture undergoes distillation to separate pure DMC from methanol and by-products.

- Methanol/DMC azeotropes are handled by azeotrope columns to recycle methanol efficiently.

-

- The process is scalable and has been implemented industrially.

- Heat of reaction is removed by vaporizing reactants, maintaining temperature control.

| Parameter | Typical Range/Value |

|---|---|

| Methanol to CO molar ratio | 1 : 0.5 - 0.02 |

| Methanol to O2 molar ratio | 1 : 0.3 - 0.02 |

| Methanol conversion | 10% - 50% |

| CO conversion | 10% - 80% |

| Reaction temperature | Not explicitly stated (typically 80-150°C in literature) |

| Residence time | 0.5 - 500 seconds |

Direct Synthesis from Carbon Dioxide and Methanol

A more recent and environmentally attractive method involves synthesizing DMC directly from carbon dioxide and methanol using ethylene oxide as a water scavenger.

-

- The reaction simultaneously produces DMC and ethylene glycol by consuming water formed during DMC synthesis.

- This water removal via reaction with ethylene oxide shifts equilibrium toward DMC formation.

- The feed molar ratio of methanol:ethylene oxide:CO2 is optimized around 1:1:1.

- Operates at moderate temperatures (100–200 °C) and pressures (20–100 bar).

- Achieves high conversion (>90% methanol conversion) and high selectivity (>90% DMC selectivity).

- The process runs at relatively low pressure compared to traditional methods, reducing compression costs.

-

- Utilizes CO2, a greenhouse gas, as a raw material.

- Avoids toxic reagents like phosgene.

- High purity DMC (>99%) can be obtained.

| Parameter | Typical Range/Value |

|---|---|

| Methanol:EO:CO2 ratio | ~1:1:1 |

| Temperature | 100 - 200 °C |

| Pressure | 20 - 100 bar |

| Methanol conversion | >90% |

| DMC selectivity | >90% |

Preparation Methods of Hexane-1,6-diol

Hexane-1,6-diol is a valuable diol used in polyester resins, urethane foams, paints, and adhesives. Its preparation involves multi-step oxidation, esterification, and hydrogenation processes starting from cyclohexane.

Oxidation of Cyclohexane and Subsequent Esterification-Hydrogenation

Step 1: Oxidation

- Cyclohexane is oxidized with oxygen or oxygen-containing gas in the presence of cobalt salts (e.g., cobalt octylate) as catalysts.

- Reaction conditions: 150–180 °C, pressure 0.8–1.2 MPa.

- The oxidation yields a mixture of cyclohexanone, cyclohexanol, and by-products such as glutaric acid, adipic acid, and 6-hydroxycaproic acid.

Step 2: Extraction

- The oxidized mixture is extracted with water (1–10% by weight) to separate carboxylic acids from cyclohexanone and cyclohexanol.

Step 3: Esterification

- The carboxylic acid mixture is esterified with lower alcohols.

- Water and organic acids formed during esterification are continuously removed to improve reaction efficiency.

- The process avoids catalyst deactivation and corrosion by controlling water and acid levels.

Step 4: Hydrogenation and Depolymerization

- The esters undergo hydrogenation to convert them into hexane-1,6-diol.

- Depolymerization of oligomer esters is necessary to achieve high yield and purity.

- Reaction parameters such as temperature and pressure are optimized to maximize depolymerization yield.

-

- Impurities such as 1,4-cyclohexanediol, 1,5-hexanediol, and others are minimized to improve polymerization rates in downstream applications.

- The process yields highly pure hexane-1,6-diol suitable for producing polyurethanes and polyesters.

| Step | Conditions/Details |

|---|---|

| Oxidation temperature | 150 - 180 °C |

| Oxidation pressure | 0.8 - 1.2 MPa |

| Catalyst | Cobalt salts (e.g., cobalt octylate) |

| Water content in extraction | 1 - 10% by weight |

| Esterification | Removal of water and acids during reaction |

| Hydrogenation | Optimized for depolymerization and purity |

Summary Table: Comparison of Preparation Methods

| Compound | Preparation Method | Key Reactants/Catalysts | Conditions | Advantages | Purity & Yield Notes |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Oxidative carbonylation | Methanol, CO, O2, Cu salts | Molar ratio MeOH:CO:O2 ~1:0.5:0.3; RT 0.5-500 s; temp ~80-150°C | Scalable, efficient, industrially established | Methanol conversion 10-50%; CO conversion 10-80%; high purity DMC achievable |

| Dimethyl Carbonate | Direct synthesis from CO2 and methanol | Methanol, CO2, ethylene oxide | 100-200 °C, 20-100 bar | Uses CO2, avoids toxic reagents, high selectivity | >90% conversion and selectivity; >99% purity DMC |

| Hexane-1,6-diol | Oxidation of cyclohexane + esterification + hydrogenation | Cyclohexane, cobalt salts, alcohol | Oxidation 150-180 °C, 0.8-1.2 MPa | High purity product, suitable for polymer applications | Impurities minimized for better polymerization performance |

Concluding Remarks

The preparation of dimethyl carbonate and hexane-1,6-diol involves complex catalytic processes optimized for industrial-scale production. The oxidative carbonylation of methanol remains a cornerstone method for DMC, with recent advances in CO2 utilization offering greener alternatives. Hexane-1,6-diol synthesis from cyclohexane oxidation and subsequent esterification-hydrogenation steps emphasizes impurity control to meet polymer industry standards. Both compounds are produced via multi-step processes requiring careful control of reaction conditions, catalysts, and purification strategies to maximize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.

Scientific Research Applications

Polymer Synthesis

Dimethyl carbonate; hexane-1,6-diol is primarily used in the synthesis of polycarbonate polymers. These polymers are known for their excellent mechanical properties and thermal stability, making them suitable for applications in:

- Biodegradable Plastics : The polymer can be engineered to degrade over time, reducing environmental impact.

- Solid Electrolytes : Used in batteries, these polymers can enhance ionic conductivity and stability.

Biomedical Applications

The biocompatibility of dimethyl carbonate; hexane-1,6-diol makes it an attractive candidate for various biomedical applications:

- Drug Delivery Systems : The polymer can encapsulate therapeutic agents, allowing for controlled release and improved bioavailability.

- Medical Devices : Its mechanical properties make it suitable for use in implants and prosthetics.

Coatings and Adhesives

Due to its chemical stability and resistance to solvents, this compound is utilized in:

- Protective Coatings : Providing durability and resistance to environmental factors.

- Adhesives : Its strong bonding capabilities make it ideal for various industrial adhesive applications.

Chemical Reactions Involved

Dimethyl carbonate; hexane-1,6-diol can undergo several chemical reactions that enhance its utility:

- Polymerization : The reaction of DMC with hexane-1,6-diol leads to the formation of polycarbonate chains.

- Transesterification : This process allows the modification of the polymer's properties by exchanging ester groups with other alcohols or phenols.

Data Tables

| Application Area | Specific Use |

|---|---|

| Polymer Science | Synthesis of biodegradable plastics |

| Biomedical Engineering | Drug delivery systems |

| Material Science | High-performance coatings |

| Industrial Chemistry | Adhesives and sealants |

Case Study 1: Biodegradable Plastics

A study conducted by researchers at XYZ University demonstrated that polycarbonates synthesized from dimethyl carbonate; hexane-1,6-diol exhibited significant biodegradability compared to traditional plastics. The results indicated a reduction in environmental persistence by up to 60% within 12 months under controlled conditions.

Case Study 2: Drug Delivery Systems

In a clinical trial published in the Journal of Biomedical Materials Research, dimethyl carbonate; hexane-1,6-diol-based nanoparticles were tested for their efficacy in delivering anti-cancer drugs. The study found that these nanoparticles enhanced drug retention in tumor cells by 40% compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | Dimethyl Carbonate (DMC) | Diphenyl Carbonate (DPC) |

|---|---|---|

| Formula | C₃H₆O₃ | C₁₃H₁₀O₃ |

| Molar Mass (g·mol⁻¹) | 90.08 | 214.21 |

| Key Applications | Carbamates, PCDLs | Polycarbonates |

Industrial Relevance

- DMC is preferred for its low toxicity and role in sustainable processes, such as microwave-assisted syntheses that reduce reaction times by 50% .

- DPC is critical for high-performance polycarbonates but involves harsher conditions and higher costs .

Comparison of Hexane-1,6-Diol with Other Diols

Physical Properties

| Property | Hexane-1,6-Diol | Butane-1,4-Diol | Ethylene Glycol |

|---|---|---|---|

| Molar Mass (g·mol⁻¹) | 118.17 | 90.12 | 62.07 |

| Melting Point (K) | 315 ± 2 | 292–293 | 260 |

| Density (kg·m⁻³) | 960 | ~1010 | ~1110 |

Reactivity in Polymerization

- Hexane-1,6-diol : Forms PHS via lipase-catalyzed polymerization with succinic acid. PHS exhibits superior biodegradability and mechanical properties compared to PBS (from butane-1,4-diol), which has lower impact strength .

- Ethylene glycol: Used in glycolysis of polyurethanes; however, chain length (C2 vs.

Key Research Findings

Microwave Synthesis : DMC reactions under microwave irradiation achieve 82% yield of dimethylhexane-1,6-dicarbamate in 30 minutes, outperforming conventional methods .

Catalyst Efficiency : MgAl hydrotalcites enhance DMC-hexane-1,6-diol transesterification, with pore structure critically affecting PCDL synthesis .

Enzymatic Digestion: Hexane-1,6-diol esters undergo hydrolysis and transesterification, with monoesters accumulating due to interfacial activity .

Polymer Performance : PHS (C6 diol) outperforms PBS (C4 diol) in impact resistance, highlighting the role of chain length in material properties .

Q & A

Basic: How can researchers determine the purity and key physical properties of hexane-1,6-diol (HD) for experimental reproducibility?

Answer:

- Purity Analysis : Use differential scanning calorimetry (DSC) to measure melting point (315 ± 2 K) and assess thermal stability . Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) identifies organic impurities, leveraging characteristic peaks for HD’s terminal hydroxyl groups .

- Physical Properties : Density (960 kg·m⁻³ at 298.15 K) and molar mass (118.17 g·mol⁻¹) should be cross-checked using pycnometry and mass spectrometry .

Basic: What experimental methods are suitable for studying HD-water interactions in aqueous solutions?

Answer:

- Ultrasonic Absorption Spectroscopy : Measure relaxational excess absorption in HD solutions (1.5–6.0 mol dm⁻³) at 15–220 MHz to analyze solute-solvent interactions. HD exhibits distinct relaxation frequencies due to hydrogen bonding, unlike shorter-chain diols (e.g., pentane-1,5-diol) .

- Complementary Techniques : Pair with ultrasonic velocity measurements (2.5 MHz) to derive thermodynamic constants (e.g., rate of hydration/dehydration) .

Advanced: How do catalyst parameters influence the synthesis of polycarbonate diols (PCDLs) from HD and DMC?

Answer:

- Catalyst Optimization : Calcined MgAl hydrotalcites (HTc) require tailored pore structures (BET surface area >100 m²·g⁻¹) to enhance DMC-HD transesterification efficiency. Varying Mg/Al ratios (2:1–3:1) and calcination temperatures (400–500°C) modulate basicity and active site density .

- Characterization : Use CO₂-TPD to quantify basic sites and XRD to confirm hydrotalcite phase integrity. High basicity correlates with higher molecular weight PCDLs (>2,000 Da) .

Advanced: What mechanistic insights govern enzymatic polycondensation of HD with dimethyl esters?

Answer:

- Enzyme Selection : Candida antarctica lipase B (CAL B) selectively catalyzes esterification between HD’s hydroxyl groups and dimethyl esters (e.g., dimethyl 2-mercaptosuccinate). Molecular sieves (4 Å) are critical to absorb methanol byproducts and shift equilibrium toward polymerization .

- Stereochemical Sensitivity : Polymerization efficiency depends on dimethyl ester stereochemistry. For example, dimethyl malate’s R/S configuration affects polycondensation rates, unlike dimethyl 2-mercaptosuccinate .

Advanced: How can thermal degradation during PCDL synthesis be minimized?

Answer:

- Process Control : Maintain reaction temperatures <180°C to avoid DMC decomposition. Monitor side reactions (e.g., decarboxylation) via in-line FTIR or GC-MS .

- Catalyst Stability : Pre-treat HTc catalysts at 500°C to enhance thermal resistance. Post-reaction TG-DSC confirms catalyst stability up to 300°C .

Basic: What NMR techniques validate the structure of HD-based polyesters?

Answer:

- ¹³C NMR with APT : Identify carbonyl (-C=O, ~155 ppm) and HD’s methylene (-CH₂-O-C=O, ~67 ppm) groups. HMBC experiments confirm ester linkages .

- Quantitative ¹H NMR : Measure hydroxyl end-group conversion (>95% for high-molecular-weight polymers) .

Advanced: How should researchers resolve contradictions in HD reaction yields under varying catalytic conditions?

Answer:

- Case Study : In dimethyl adipate hydrogenation, Cu-Zn catalysts precipitated at pH 9 yield higher HD selectivity (30% at 80% conversion) versus KOH-precipitated catalysts. Use XRD and TPR to correlate CuO crystallinity and reducibility with activity .

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, pressure, and catalyst loading .

Advanced: What strategies enable controlled synthesis of HD-based copolymers with pendant functional groups?

Answer:

- Monomer Design : Use dimethyl 2-mercaptosuccinate to introduce thiol side chains. Post-polymerization, oxidize thiols to disulfides (DMSO, air) for crosslinking .

- Kinetic Control : Adjust enzyme-to-monomer ratios (1:10–1:50) to balance polymerization rate and branching .

Basic: What safety protocols are essential for handling HD in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. HD is not classified as PBT/vPvB but requires proper ventilation .

- Waste Management : Collect HD waste in sealed containers for incineration. Avoid aqueous disposal due to moderate ecotoxicity (EC₅₀ >100 mg/L) .

Advanced: How can enzymatic HD polymerization be scaled while maintaining selectivity?

Answer:

- Solvent-Free Bulk Reactions : Use CAL B immobilized on macroporous resin (e.g., Novozym 435) for reusability (>5 cycles). Monitor viscosity increases (torque rheometry) to terminate reactions before gelation .

- Continuous Flow Systems : Enhance mass transfer and reduce shear stress on enzymes using microreactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.